Boc-2-aminothiazole

Description

BenchChem offers high-quality Boc-2-aminothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-2-aminothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

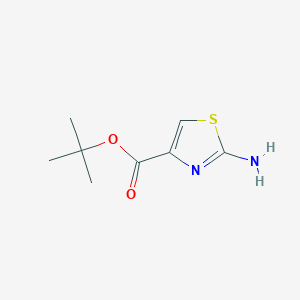

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

tert-butyl 2-amino-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)12-6(11)5-4-13-7(9)10-5/h4H,1-3H3,(H2,9,10) |

InChI Key |

HLZDTEQPACMNJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CSC(=N1)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Boc-2-aminothiazole (CAS 170961-15-6)

The following technical guide details the chemical profile, synthesis, and application of Boc-2-aminothiazole (CAS 170961-15-6) . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a directed metalation scaffold in medicinal chemistry.

A Strategic Scaffold for C-5 Functionalization in Drug Discovery

Executive Summary

Boc-2-aminothiazole (tert-butyl thiazol-2-ylcarbamate) is a critical protected intermediate in the synthesis of pharmacologically active thiazole derivatives. While the 2-aminothiazole core is a "privileged structure" found in FDA-approved kinase inhibitors (e.g., Dasatinib) and antimicrobials (e.g., Cefdinir), the free amine is often incompatible with organometallic reagents.

The tert-butoxycarbonyl (Boc) group serves a dual purpose:

-

Chemo-protection: It masks the nucleophilic amine during electrophilic aromatic substitutions or oxidations.

-

Regio-direction: It acts as a Directing Group (DG) for lithiation, enabling selective C-5 functionalization—a transformation difficult to achieve with the unprotected amine.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | tert-butyl 1,3-thiazol-2-ylcarbamate |

| CAS Number | 170961-15-6 |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 180–185 °C |

| Solubility | Soluble in DMSO, DMF, DCM, THF; sparingly soluble in water |

| Stability | Stable under standard conditions; hygroscopic; acid-sensitive |

| Hazards (GHS) | H302 (Harmful if swallowed), H317 (Skin sensitization) |

Synthesis & Manufacturing

The industrial preparation of Boc-2-aminothiazole typically involves the direct carbamoylation of 2-aminothiazole. Unlike aliphatic amines, the heteroaromatic amine is less nucleophilic, often requiring a catalyst (DMAP) or stronger bases (NaH) depending on the scale and purity requirements.

Optimized Synthetic Pathway

The most robust laboratory-scale method utilizes Di-tert-butyl dicarbonate (Boc₂O) with 4-Dimethylaminopyridine (DMAP) catalysis.

Reaction Logic:

-

Substrate: 2-Aminothiazole (CAS 96-50-4).[]

-

Reagent: Boc₂O (1.1–1.2 equiv).

-

Catalyst: DMAP (0.1 equiv) enhances the electrophilicity of the carbonyl carbon.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

DOT Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of Boc-2-aminothiazole via DMAP-catalyzed protection.

Advanced Reactivity: C-5 Lithiation

The primary value of CAS 170961-15-6 lies in its ability to undergo Directed ortho-Metalation (DoM) . The Boc group coordinates with lithium bases, directing deprotonation specifically to the C-5 position. This allows for the introduction of electrophiles (halogens, alkyls, acyls) to create 2,5-disubstituted thiazoles, which are otherwise challenging to synthesize.

Mechanism of Action

-

Coordination: The carbonyl oxygen of the Boc group coordinates with the lithium cation (e.g., from n-BuLi).

-

Deprotonation: The complex directs the base to remove the proton at C-5 (the most acidic ring proton remaining).

-

Trapping: The resulting C-5 lithiated species reacts with electrophiles.

DOT Visualization: C-5 Functionalization Logic

Figure 2: Workflow for C-5 regioselective functionalization using n-BuLi.

Experimental Protocols

Protocol A: Synthesis of Boc-2-aminothiazole

Use this protocol to generate the starting material if commercial stock is unavailable.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 2-aminothiazole (10.0 g, 100 mmol) in dry DCM (200 mL).

-

Catalyst Addition: Add DMAP (1.22 g, 10 mmol) and Triethylamine (16.7 mL, 120 mmol). Stir for 10 minutes.

-

Boc Addition: Slowly add a solution of Boc₂O (24.0 g, 110 mmol) in DCM (50 mL) dropwise over 30 minutes at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash the organic layer with 1N HCl (2 x 100 mL) to remove unreacted amine and DMAP, followed by saturated NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield white crystals.

Protocol B: C-5 Lithiation and Formylation

Use this protocol to install an aldehyde at the C-5 position.

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

-

Solution Prep: Dissolve Boc-2-aminothiazole (1.0 g, 5 mmol) in anhydrous THF (20 mL). Cool to -78°C (Dry ice/acetone bath).

-

Lithiation: Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 15 minutes. Note: 2 equivalents are often required—one to deprotonate the NH and one for the C-5 position.

-

Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

-

Trapping: Add anhydrous DMF (0.8 mL, 10 mmol) dropwise.

-

Quench: Stir for 30 minutes at -78°C, then allow to warm to 0°C. Quench with saturated NH₄Cl solution.

-

Isolation: Extract with EtOAc, dry, and concentrate. The Boc group usually remains intact, yielding tert-butyl (5-formylthiazol-2-yl)carbamate.

Applications in Drug Discovery

The 2-aminothiazole scaffold is ubiquitous in medicinal chemistry.[2][3] The Boc-protected variant is essential for synthesizing complex analogs found in:

-

Kinase Inhibitors: Used to synthesize analogs of Dasatinib (Bcr-Abl inhibitor) where C-5 substitution modulates solubility and potency.

-

PI3K Inhibitors: Key intermediate for Alpelisib derivatives, targeting PI3Kα in breast cancer.

-

Prion Disease Therapeutics: 2-aminothiazoles have shown potency in reducing PrP^Sc levels in neuroblastoma cells.[4] The Boc-protected intermediate allows for the tuning of the C-5 position to improve blood-brain barrier penetration.

Safety & Handling

-

Storage: Store at 2-8°C under inert gas. The compound is hygroscopic.

-

PPE: Wear nitrile gloves and safety glasses. Avoid dust inhalation (H317 sensitizer).

-

Incompatibility: Strong oxidizing agents and strong acids (which remove the Boc group).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329764024, N-Boc-2-aminothiazole. Retrieved from [Link]

-

Gallardo-Godoy, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.

Sources

tert-Butyl N-(1,3-thiazol-2-yl)carbamate: Structural Architecture, Synthesis, and Functionalization Guide

Executive Summary & Structural Architecture

tert-Butyl N-(1,3-thiazol-2-yl)carbamate (CAS: 160351-91-1) is a critical intermediate in medicinal chemistry, serving as a protected form of 2-aminothiazole. Its utility lies in the Boc (tert-butyloxycarbonyl) group's ability to modulate the nucleophilicity of the exocyclic amine, preventing oxidative degradation and directing regioselectivity during electrophilic substitutions on the thiazole ring.

Core Scaffold Properties

The molecule consists of a 1,3-thiazole heteroaromatic ring substituted at the C2 position by a carbamate moiety.[1]

-

Electronic Character: The thiazole ring is π-deficient relative to thiophene but π-excessive relative to pyridine. The C5 position is the most nucleophilic carbon, susceptible to electrophilic aromatic substitution (SEAr).

-

Tautomerism: In solution, 2-aminothiazoles exist in equilibrium between the amino (aromatic) and imino (non-aromatic) forms. The Boc-protection locks the nitrogen largely in the amide-like resonance, stabilizing the aromatic thiazole tautomer and reducing the basicity of the ring nitrogen (N3).

Tautomeric Equilibrium

The protection strategy relies on shifting the equilibrium away from the reactive imine form.

Figure 1. Tautomeric equilibrium of 2-aminothiazole and stabilization via Boc-protection.

Synthesis Protocol: Chemoselective Boc-Protection

Objective: Synthesize tert-butyl N-(1,3-thiazol-2-yl)carbamate while minimizing the formation of the N,N-bis(tert-butoxycarbonyl) byproduct.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the exocyclic amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The use of a catalyst (DMAP) activates the Boc₂O, while the base (TEA or DIPEA) neutralizes the generated carbonic acid.

Optimized Experimental Protocol

Reagents:

-

2-Aminothiazole (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.05 equiv - Catalyst)

-

Triethylamine (TEA) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-aminothiazole (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add TEA (12 mmol) followed by catalytic DMAP (0.5 mmol). Stir at 0°C for 10 minutes.

-

Boc Addition: Add Boc₂O (11 mmol) dissolved in minimal DCM dropwise over 20 minutes. Crucial: Slow addition prevents localized high concentrations that favor bis-Boc formation.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).

Troubleshooting:

-

Bis-Boc Formation: If the bis-protected product is observed (lower R_f on TLC), treat the crude mixture with mild base (K₂CO₃ in MeOH) at room temperature for 1 hour to selectively cleave the second, more labile Boc group.

Figure 2. Decision tree for synthesis and purification, highlighting the mitigation of bis-Boc byproducts.

Spectroscopic Characterization

The following data serves as a self-validating reference for product identification.

NMR Data Summary

| Nucleus | Solvent | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | 1.58 | Singlet (9H) | tert-Butyl (CH₃)₃ |

| 6.89 | Doublet (J=3.6 Hz, 1H) | Thiazole C5-H | ||

| 7.35 | Doublet (J=3.6 Hz, 1H) | Thiazole C4-H | ||

| 11.50 | Broad Singlet (1H) | N-H (Carbamate) | ||

| ¹³C NMR | CDCl₃ | 28.2 | - | tert-Butyl CH₃ |

| 82.5 | - | tert-Butyl C_quat | ||

| 112.8 | - | Thiazole C5 | ||

| 137.2 | - | Thiazole C4 | ||

| 152.6 | - | Carbamate C=O[2][3][4][5][6][7] | ||

| 160.8 | - | Thiazole C2 |

Note: The N-H proton signal is solvent-dependent and may broaden or disappear in presence of D₂O exchange.

Reactivity & Functionalization

The N-Boc group is not merely a protecting group; it is a directing auxiliary for functionalizing the thiazole core.

Electrophilic Aromatic Substitution (C5)

The C5 position is the most electron-rich site. The N-Boc group sterically hinders N3, preventing coordination of electrophiles to the ring nitrogen.

-

Bromination: Reaction with NBS (N-bromosuccinimide) in CH₃CN yields the C5-bromo derivative.

-

Nitration: Standard mixed acid conditions (HNO₃/H₂SO₄) can lead to deprotection. Use mild nitrating agents like acetyl nitrate if the Boc group must be retained.

C5-Lithiation Strategy (Metal-Halogen Exchange)

Direct lithiation of tert-butyl N-(1,3-thiazol-2-yl)carbamate with n-BuLi is not recommended due to competitive nucleophilic attack on the Boc carbonyl. Correct Protocol:

-

Brominate C5 first (using NBS) to form tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate.

-

Lithium-Halogen Exchange: Treat with n-BuLi (2.0 equiv) in THF at -78°C. The Br-Li exchange is faster than the attack on the Boc group.

-

Electrophile Trapping: Quench with aldehydes, ketones, or alkyl halides.

Figure 3. Divergent reactivity map: C5-functionalization vs. N-deprotection.

References

-

Synthesis & NMR Data: RSC Advances, Supporting Information. "Tert-butyl thiazol-2-ylcarbamate characterization." Link

-

Boc-Protection Mechanism: Organic Chemistry Portal. "Boc Protecting Group for Amines."[8][9] Link

-

Thiazole Reactivity: Journal of Chemical and Pharmaceutical Research, 2016.[10] "Synthesis of some new 5-substituted 2-aminothiazoles." Link

-

Lithiation Strategy: Organic Letters, 2005. "Tandem directed lithiations of N-Boc-1,2-dihydropyridines." (Analogous directing group chemistry). Link

-

Medicinal Applications: MDPI Molecules, 2021. "An Overview on Synthetic 2-Aminothiazole-Based Compounds." Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. jk-sci.com [jk-sci.com]

- 10. jocpr.com [jocpr.com]

An In-Depth Technical Guide to Boc-2-Aminothiazole: A Cornerstone Building Block for Medicinal Chemistry

Abstract

The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to a wide array of therapeutic agents. Its successful incorporation into complex molecular architectures, however, is often complicated by the reactivity of the primary amine. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group to yield Boc-2-aminothiazole (tert-butyl thiazol-2-ylcarbamate) is a critical enabling technology in modern drug discovery. This technical guide provides a comprehensive overview of Boc-2-aminothiazole, including its core physicochemical properties, detailed protocols for its synthesis and purification, spectroscopic characterization, and its strategic application in cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with actionable insights for its effective utilization.

Section 1: Core Physicochemical and Safety Data

A foundational understanding of a key starting material's properties is paramount for its effective and safe implementation in a synthetic workflow. Boc-2-aminothiazole is a stable, crystalline solid that serves as an essential building block in numerous synthetic endeavors.

Physicochemical Data

A summary of the key physicochemical properties of Boc-2-aminothiazole is presented in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 180-185 °C |

| Solubility | Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Safety and Handling

Boc-2-aminothiazole is classified as harmful if swallowed and may cause a skin sensitization reaction. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves)

Section 2: Synthesis and Purification of Boc-2-Aminothiazole

The protection of the 2-amino group of 2-aminothiazole is a fundamental step to modulate its reactivity, thereby allowing for selective functionalization at other positions of the heterocyclic core. The most prevalent and robust method for this transformation is the reaction with di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

Experimental Protocol: Synthesis of Boc-2-Aminothiazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: To the solution, add a tertiary amine base, typically triethylamine (TEA, 1.2 equivalents) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Boc Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

-

Workup: Upon completion, quench the reaction by the addition of water. If DCM was used as the solvent, separate the organic layer. If THF was used, add ethyl acetate to extract the product. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude Boc-2-aminothiazole is typically a solid that can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a pure crystalline product.

-

Column Chromatography: If recrystallization is not effective, purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Causality Behind Experimental Choices

-

Solvent Selection: Anhydrous aprotic solvents like THF and DCM are chosen to prevent any unwanted side reactions with the highly reactive (Boc)₂O.

-

Role of the Base: The tertiary amine base is crucial for deprotonating the primary amine of 2-aminothiazole, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of (Boc)₂O. DMAP is a more potent acylation catalyst and can be used to accelerate the reaction.

-

Temperature Control: The initial cooling to 0 °C is a critical step to control the exothermic nature of the reaction and to prevent the formation of the di-Boc protected by-product.

Diagram: Synthesis Workflow

Caption: A schematic representation of the synthesis and purification workflow for Boc-2-aminothiazole.

Section 3: Spectroscopic Characterization

Unambiguous characterization of the synthesized Boc-2-aminothiazole is essential for quality control and to ensure its suitability for subsequent reactions. The following spectroscopic data are characteristic of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides key structural information. The most prominent signal is a singlet at approximately 1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group. The two protons on the thiazole ring typically appear as doublets in the aromatic region, around 6.9 and 7.3 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the nine equivalent methyl carbons around 28 ppm. The carbonyl carbon of the Boc group is typically observed around 152 ppm.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 201.

Section 4: Strategic Application in Suzuki Cross-Coupling

The primary utility of Boc-2-aminothiazole in medicinal chemistry is to enable selective functionalization of the thiazole ring. With the 2-amino group protected, other positions, such as C5, become amenable to derivatization through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds, and Boc-2-aminothiazole is an excellent substrate for such transformations after halogenation.

Experimental Workflow: Halogenation followed by Suzuki Coupling

-

Halogenation: Boc-2-aminothiazole is first halogenated at the 5-position. For bromination, N-bromosuccinimide (NBS) is a commonly used reagent in a solvent like acetonitrile or DCM.

-

Suzuki Coupling: The resulting 5-bromo-Boc-2-aminothiazole is then subjected to a palladium-catalyzed Suzuki coupling with a desired aryl or heteroaryl boronic acid.

-

Deprotection: The final step involves the removal of the Boc protecting group to reveal the primary amine. This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in 1,4-dioxane.[1][2][3]

Diagram: Suzuki Coupling Strategy

Caption: A logical workflow illustrating the strategic use of Boc-2-aminothiazole in a halogenation-Suzuki coupling sequence.

Conclusion

Boc-2-aminothiazole is an invaluable and versatile building block in the arsenal of the modern medicinal chemist. Its straightforward and high-yielding synthesis, coupled with the robust protection it offers to the 2-amino functionality, facilitates intricate synthetic strategies that would otherwise be challenging. The ability to unmask the primary amine under mild acidic conditions further enhances its utility. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging this key intermediate to its full potential in the pursuit of novel therapeutic agents.

References

-

Yin, G., Ma, J., Shi, H., & Tao, Q. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Chemistry of Heterocyclic Compounds, 48(4), 632-637. [Link]

-

Karimi-Jaberi, Z., & Biazar, E. (2013). Synthesis of some new 5-substituted of-2-amino-4-phenylthiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(11), 147-152. [Link]

-

Ye, W., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

- US Patent 2489038A, Purification of 2-aminothiazole.

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. [Link]

-

A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Synthetic Communications, 45(15), 1785-1791. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. [Link]

-

Kearney, P. C., Fernandez, M., & Flygare, J. A. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(32), 19865-19879. [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society. [Link]

-

Khan, K. M., et al. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd (0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 19(9), 13682-13695. [Link]

-

SAFETY DATA SHEET - 2-Aminothiazole. ChemDmart. [Link]

-

BOC deprotection - Hebei Boze Chemical Co.,Ltd. [Link]

-

Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Technical Guide: Solubility and Stability Profile of Boc-2-aminothiazole

Topic: Solubility and Handling of Boc-2-aminothiazole in DMSO and Methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Boc-2-aminothiazole (tert-butyl N-(1,3-thiazol-2-yl)carbamate) is a critical intermediate in the synthesis of kinase inhibitors and aminothiazole-based scaffolds. While the tert-butyloxycarbonyl (Boc) protecting group significantly enhances lipophilicity compared to the parent amine, it introduces specific handling constraints.

This guide addresses a critical dichotomy in handling this compound: DMSO offers superior solubility but presents a high risk of oxidative degradation during storage, while Methanol provides a stable environment for purification but lower saturation limits. This document details the physicochemical basis for these properties and provides validated protocols for stock solution preparation.

Physicochemical Profile

Understanding the molecular properties is the first step to mastering solubility. The Boc group disrupts the strong intermolecular hydrogen bonding network typical of the parent 2-aminothiazole, facilitating dissolution in organic solvents.

| Property | Value / Description | Relevance to Solubility |

| Chemical Formula | C₈H₁₂N₂O₂S | Moderate molecular weight (~200.26 g/mol ) |

| Structure | Thiazole ring + Carbamate linker + t-Butyl tail | Amphiphilic: Thiazole is polar/aromatic; Boc is lipophilic. |

| LogP (Predicted) | ~1.5 – 2.0 | Moderately lipophilic. Soluble in organic media; poor water solubility. |

| H-Bond Donors | 1 (Amide NH) | Reduced compared to parent amine (2 donors). |

| H-Bond Acceptors | 4 (N, O, S) | Good interaction with polar solvents like DMSO/MeOH. |

Solubility in DMSO (Dimethyl Sulfoxide)

Solubility Metrics

DMSO is the "universal solvent" for Boc-2-aminothiazole due to its high dielectric constant and ability to accept hydrogen bonds from the carbamate NH.

-

Saturation Limit: High (>50 mg/mL).

-

Typical Stock Concentration: 10 mM – 100 mM.

-

Dissolution Rate: Rapid. Vortexing is usually sufficient; sonication is rarely needed unless the solid is highly crystalline/compact.

Critical Warning: Stability in DMSO

Expert Insight: While DMSO is excellent for dissolving Boc-2-aminothiazole, it is hazardous for storing it. Research indicates that 2-aminothiazole derivatives are susceptible to oxidative degradation and dimerization in DMSO stocks stored at room temperature [1, 2].[1] The sulfoxide moiety in DMSO can act as a mild oxidant, and trace impurities (water, peroxides) can accelerate hydrolysis or ring-opening.[2]

-

Risk: Stock solutions left at Room Temperature (RT) can show degradation within 4–7 days.[3]

-

Mitigation: Store at -20°C or -80°C. Use single-use aliquots to avoid freeze-thaw cycles which introduce moisture.

Solubility in Methanol (MeOH)

Solubility Metrics

Methanol is a polar protic solvent. It dissolves Boc-2-aminothiazole well, though saturation limits are generally lower than in DMSO.

-

Saturation Limit: Moderate to High (~20–50 mg/mL).

-

Primary Use: Purification (crystallization), LC-MS sample prep, and transfer solvent.

-

Temperature Dependence: Solubility increases significantly with temperature. Recrystallization is often performed by dissolving in hot methanol and cooling.

Stability in Methanol

Methanol is chemically inert toward the Boc group under neutral conditions.

-

Transesterification Risk: Negligible at RT in the absence of strong acids or bases.

-

Deprotection Risk: Boc cleavage requires acidic conditions (e.g., HCl/MeOH or TFA). In neutral MeOH, the compound is stable for weeks at -20°C.

Comparative Analysis & Decision Matrix

| Feature | DMSO | Methanol |

| Solubility Power | Excellent (>100 mM possible) | Good (Sufficient for purification) |

| Biological Compatibility | Standard for bioassays (<1% v/v) | Toxic at high concentrations |

| Chemical Stability | Low (Oxidation risk at RT) | High (Stable neutral solvent) |

| Volatility | Non-volatile (High BP: 189°C) | Volatile (BP: 64.7°C) |

| Recommended Use | High-conc. screening stocks (frozen) | Chromatography, Recrystallization, NMR |

Visualization: Handling Workflows

The following diagrams illustrate the decision-making process for solvent selection and the mechanism of potential degradation.

Diagram 1: Solvent Selection & Stock Preparation Workflow

Caption: Decision tree for solvent selection emphasizing the critical storage step for DMSO stocks to prevent degradation.

Experimental Protocols

Protocol A: Visual Equilibrium Solubility Determination

Use this self-validating method if exact solubility data is unavailable for your specific batch/derivative.

-

Preparation: Weigh 10 mg of Boc-2-aminothiazole into a clear 1.5 mL HPLC vial.

-

Titration: Add solvent (DMSO or MeOH) in 50 µL increments.

-

Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute.

-

Observation: Check for clarity against a black background.

-

Clear: Soluble.[] Calculate concentration (

). -

Cloudy/Particulate: Insoluble. Add more solvent.[]

-

-

Endpoint: The volume at which the solution becomes perfectly clear defines the solubility limit.

Protocol B: Preparation of 50 mM Bioassay Stock (DMSO)

Designed to minimize oxidative degradation.

-

Calculate: For 50 mM in 1 mL, weigh 10.0 mg (approx, adjust based on exact MW:

). -

Solvent: Use fresh, anhydrous DMSO (stored over molecular sieves). Old DMSO absorbs water, accelerating hydrolysis.[2]

-

Dissolve: Add calculated DMSO volume. Vortex immediately.

-

Aliquot: Dispense into amber vials (protect from light) in small volumes (e.g., 50 µL).

-

Storage: Freeze immediately at -20°C. Do not store at RT for >24 hours.

Troubleshooting & Stability

| Observation | Probable Cause | Corrective Action |

| Solution turns yellow/brown (DMSO) | Oxidative degradation or dimerization [1]. | Discard stock. Prepare fresh using anhydrous DMSO and store frozen. |

| Precipitation in Methanol | Concentration exceeds saturation or temp drop. | Warm the solution gently (40°C). Dilute if necessary. |

| LC-MS shows [M-100] peak | Loss of Boc group (Deprotection). | Check solvent acidity.[5] Avoid using old MeOH or acidic buffers in stock. |

References

-

Ropponen, H. K., et al. (2021).[1] Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. Available at: [Link]

-

PubChem.[6] tert-butyl N-(1,3-thiazol-2-yl)carbamate Compound Summary. National Library of Medicine. Available at: [Link]

-

Wang, X. Y., et al. (2015). Synthesis and biological evaluation of novel pleuromutilin derivatives. Yao Xue Xue Bao. Available at: [Link]

Sources

- 1. malariaworld.org [malariaworld.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | C8H11BrN2O2S | CID 21300388 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling of Boc-2-Aminothiazole

Part 1: Executive Technical Overview

Boc-2-aminothiazole (systematically tert-butyl thiazol-2-ylcarbamate) is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., Dasatinib analogues) and antimicrobial agents. It serves as a protected form of 2-aminothiazole, masking the nucleophilic exocyclic amine to prevent side reactions during multi-step synthesis.

The physicochemical profile of this compound is defined by its carbamate linkage, which significantly alters the solubility and melting behavior compared to the parent amine. This guide provides an authoritative reference for its identification, handling, and characterization.

Chemical Identity

| Property | Detail |

| IUPAC Name | tert-butyl thiazol-2-ylcarbamate |

| Common Name | Boc-2-aminothiazole |

| CAS Registry Number | 170961-15-6 |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=NC=CS1 |

Part 2: Physicochemical Characterization

Melting Point Analysis

The melting point (MP) is the primary indicator of purity for Boc-2-aminothiazole. Unlike the parent 2-aminothiazole (MP ~90°C), the Boc-protected variant exhibits a significantly higher melting range due to increased molecular weight and altered crystal lattice packing.

-

Experimental Melting Point: 137 – 145 °C [1]

-

Thermodynamic Behavior: The broad range often observed (8°C spread) in raw samples indicates the presence of rotamers or residual solvent (often tert-butanol or dichloromethane). High-purity recrystallized samples typically sharpen to 142–144°C .

-

Comparison:

-

Parent (2-Aminothiazole): 86–93 °C

-

Boc-Derivative: 137–145 °C

-

Significance: The substantial elevation in MP (+50°C) serves as a rapid in-process check to confirm successful Boc-protection.

-

Solubility Profile

The tert-butoxycarbonyl (Boc) group introduces lipophilicity, reversing the solubility profile of the polar parent amine.

| Solvent | Solubility Rating | Application |

| Dichloromethane (DCM) | High | Primary solvent for synthesis and extraction. |

| Ethyl Acetate | Moderate/High | Excellent for recrystallization (often mixed with Hexanes). |

| DMSO / DMF | High | Suitable for biological assays and nucleophilic substitution reactions. |

| Water | Negligible | Allows for aqueous workup to remove inorganic salts and unreacted parent amine. |

| Methanol/Ethanol | Moderate | Soluble, but avoid heating with strong acids to prevent deprotection. |

Spectral Validation (NMR)

Precise NMR characterization is required to distinguish the product from the starting material and bis-protected byproducts.

¹H NMR (400 MHz, CDCl₃):

-

δ 11.0–12.0 ppm (br s, 1H): N-H carbamate proton (often broad, disappears with D₂O shake).

-

δ 7.32 ppm (d, J = 3.6–4.0 Hz, 1H): Thiazole ring proton (C5-H).

-

δ 6.82 ppm (d, J = 3.6–4.0 Hz, 1H): Thiazole ring proton (C4-H).

-

δ 1.52 ppm (s, 9H): tert-Butyl group (characteristic singlet).

¹³C NMR (100 MHz, CDCl₃):

-

δ 161.8 ppm: C=O (Carbamate carbonyl).[1]

-

δ 152.9 ppm: C2 (Thiazole C-N bond).

-

δ 136.7 ppm: C4 (Thiazole ring).

-

δ 112.1 ppm: C5 (Thiazole ring).

-

δ 82.0 ppm: Quaternary Carbon (t-Bu).

-

δ 28.3 ppm: Methyl Carbons (t-Bu).

Part 3: Experimental Protocols

Synthesis & Purification Workflow

Objective: Selective protection of the exocyclic amine without forming the bis-Boc adduct.

Reagents:

-

2-Aminothiazole (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv - Catalyst)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

-

Setup: Dissolve 2-aminothiazole in dry DCM (0.5 M concentration) under an inert atmosphere (N₂).

-

Addition: Add Et₃N followed by DMAP. Cool to 0°C.

-

Reaction: Add Boc₂O (dissolved in minimal DCM) dropwise over 30 minutes. Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Quench: Wash reaction mixture with water (2x), followed by 5% citric acid (to remove unreacted amine/DMAP), and finally brine.

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexanes/Ethyl Acetate (3:1) to yield white needles.

Visualization of Characterization Logic

The following diagram illustrates the decision tree for validating the physical form and purity of the synthesized compound.

Figure 1: Quality Control Workflow for Boc-2-aminothiazole isolation.

Part 4: Handling, Stability & Safety

Stability Profile

-

Acid Sensitivity: High. The Boc group is acid-labile. Exposure to Trifluoroacetic acid (TFA) or HCl in dioxane will rapidly cleave the protecting group, regenerating 2-aminothiazole.

-

Thermal Stability: Stable up to its melting point (~140°C). Prolonged heating above 150°C may induce decomposition (isobutylene release).

-

Hydrolysis: Stable to basic hydrolysis under mild conditions; however, strong bases at high temperatures may degrade the thiazole ring.

Safety Considerations (SDS Highlights)

-

Signal Word: Warning

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term) in a tightly sealed container. Moisture sensitive (carbamates can hydrolyze slowly in humid acidic environments).

References

-

Royal Society of Chemistry (RSC) . Supporting Information: Synthesis of tert-butyl thiazol-2-ylcarbamate (Table 2, Entry 18). Retrieved from .

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 170961-15-6. Retrieved from .

-

ChemicalBook . tert-Butyl thiazol-2-ylcarbamate Properties and Safety. Retrieved from .

-

Thermo Fisher Scientific . 2-(Boc-amino)thiazole Product Specifications. Retrieved from .

Sources

difference between 2-aminothiazole and N-Boc-2-aminothiazole

Executive Summary

In the architecture of drug discovery, the 2-aminothiazole (2-AT) core is a "privileged scaffold," appearing in therapeutics ranging from CDK inhibitors (e.g., Dasatinib) to third-generation cephalosporins. However, its utility is often compromised by its unruly reactivity profile. The unprotected 2-AT is an ambident nucleophile with high polarity and oxidative liability.

The N-Boc-protected variant (N-Boc-2-aminothiazole) is not merely a storage form; it is a reactivity switch . By installing the tert-butyloxycarbonyl (Boc) group, we convert a chaotic, polar substrate into a lipophilic, directed species capable of high-precision C–H functionalization. This guide dissects the physicochemical and mechanistic divergence between these two species, providing a roadmap for their deployment in advanced synthesis.

Physicochemical & Structural Divergence

The transition from 2-AT to Boc-2-AT represents a fundamental shift in molecular personality, driven by the electron-withdrawing nature of the carbamate and the steric bulk of the tert-butyl group.

Electronic Modulation

-

2-Aminothiazole (2-AT): Exists in a tautomeric equilibrium (amine vs. imine), though the amine form predominates. The exocyclic nitrogen lone pair donates density into the thiazole ring, making C5 electron-rich but also rendering the ring nitrogen (N3) highly nucleophilic. This leads to poor solubility in non-polar solvents and high water solubility (logP ~0.5).

-

N-Boc-2-aminothiazole: The carbonyl of the Boc group competes for the nitrogen lone pair (resonance withdrawal). This "locks" the tautomer, drastically reduces the nucleophilicity of the exocyclic nitrogen, and suppresses the basicity of the ring nitrogen. The result is a lipophilic species (logP ~2.5) soluble in DCM, THF, and Toluene.

Comparative Data Matrix

| Feature | 2-Aminothiazole (2-AT) | N-Boc-2-aminothiazole | Impact on Protocol |

| Molecular Weight | 100.14 g/mol | 200.26 g/mol | Stoichiometry adjustments |

| LogP (Approx) | 0.4 – 0.6 | 2.2 – 2.5 | Extraction solvent choice (Aq vs. Organic) |

| pKa (Conj. Acid) | ~5.39 (Ring N) | < 1 (Est.) | Boc-2-AT does not protonate under mild acidic workups |

| Nucleophilicity | High (Ambident: N3 & Exocyclic N) | Low (Protected) | Prevents side-reactions with electrophiles |

| H-Bonding | Donor & Acceptor | Acceptor only (mostly) | Drastic solubility change |

| Major Liability | Oxidation (Ring opening/Dimerization) | Acid Sensitivity (Deprotection) | Storage stability |

Synthetic Reactivity & Strategic Application

The core distinction lies in site-selectivity .

The "Unprotected" Challenge: Ambident Chaos

Attempting to functionalize 2-AT directly with alkyl halides or acyl chlorides often results in a mixture of N-alkylation (exocyclic) and N-alkylation (endocyclic/ring nitrogen), leading to difficult separations. Furthermore, the unprotected amine is incompatible with organolithium reagents (n-BuLi), which simply deprotonate the amine without effecting C–H functionalization.

The "Protected" Advantage: The Dianion Strategy

The Boc group enables Regioselective C5 Lithiation .

-

Step 1: The first equivalent of base (e.g., n-BuLi) removes the remaining N-H proton (pKa ~19-20), creating a mono-anion.

-

Step 2: The bulky Boc group and the N-Li species coordinate to direct the second equivalent of base to the C5 position (the most acidic ring proton).

-

Result: A stable C5-lithio species that can be trapped with electrophiles (aldehydes, halides, borates).

Visualization of Reactivity Pathways

Figure 1: Divergent reactivity pathways. Unprotected 2-AT leads to ambident mixtures, while Boc-protection enables clean C5 functionalization via a dianion mechanism.

Experimental Protocols

These protocols are designed for high reproducibility. Causality is noted in italics.

Protocol A: Synthesis of N-Boc-2-aminothiazole

Objective: To cap the nucleophilic amine and increase lipophilicity.

-

Setup: Charge a flame-dried RBF with 2-aminothiazole (10.0 mmol, 1.0 eq) and anhydrous DCM (30 mL). DCM is chosen for solubility of the product.

-

Catalysis: Add DMAP (0.5 mmol, 5 mol%). DMAP acts as a nucleophilic catalyst, significantly accelerating the reaction with the bulky anhydride.

-

Addition: Add Et3N (12.0 mmol, 1.2 eq) followed by slow addition of di-tert-butyl dicarbonate ((Boc)2O) (11.0 mmol, 1.1 eq) dissolved in DCM.

-

Reaction: Stir at RT for 12–16 h. Monitor by TLC (Product Rf ~0.6 in 30% EtOAc/Hex; SM Rf ~0.1).

-

Workup: Wash with 1M HCl (removes DMAP/Et3N and unreacted 2-AT), then sat. NaHCO3. Dry organic layer (Na2SO4) and concentrate.[1]

-

Purification: Recrystallize from Hexanes/EtOAc. Yields typically >85%.[2]

Protocol B: Regioselective C5-Functionalization (The Dianion Route)

Objective: To install a substituent at C5 using the Boc group as a handle.

-

Inert Atmosphere: Flame-dry a flask under Argon. Add N-Boc-2-aminothiazole (1.0 mmol) and anhydrous THF (10 mL). Cool to -78 °C . Cryogenic temps are critical to prevent decomposition of the dianion.

-

Dianion Formation: Dropwise add n-BuLi (2.2 mmol, 2.2 eq).

-

Incubation: Stir at -78 °C for 30–45 mins.

-

Trapping: Add Electrophile (e.g., MeI, DMF, or a ketone) (1.2 eq) dropwise.

-

Quench: Allow to warm to 0 °C, then quench with sat. NH4Cl.

-

Workup: Extract with EtOAc. The product will retain the Boc group.

Protocol C: Deprotection (TFA Method)

Objective: To restore the free amine after functionalization.

-

Dissolution: Dissolve the C5-substituted Boc-thiazole in DCM (5 vol).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (DCM:TFA 2:1 ratio).

-

Scavenging: (Optional) Add triethylsilane (2 eq) if the molecule contains oxidation-sensitive moieties (like thioethers). TFA cation scavenging prevents polymerization.

-

Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3 to obtain the free base.

Medicinal Chemistry Implications

Structural Alerts & Metabolism

While 2-AT is a common scaffold, it is a known metabolic hotspot .

-

Oxidative Liability: The sulfur atom is prone to oxidation by CYP450 enzymes, leading to ring opening or formation of reactive sulfoxides/sulfones.

-

Toxicity: Some 2-aminothiazoles are associated with thyroid toxicity and are classified as PAINS in high-throughput screening due to metal chelation or redox cycling [1].

-

Mitigation: Substitution at C5 (facilitated by the Boc protocol above) often blocks metabolic attack and improves the stability profile of the final drug candidate.

Workflow Visualization

Figure 2: The strategic workflow for utilizing Boc-protection to access complex thiazole derivatives.

References

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

-

Verma, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. ChemMedChem, 9(12), 2725–2730. [Link]

-

Chibale, K., et al. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.[4][5] Bioorganic & Medicinal Chemistry, 21(21), 6642-6652. [Link]

-

Stanetty, P., et al. (2005). Direct Metallation of Boc-Protected 2-Amino-thiazoles. Monatshefte für Chemie, 136, 2049–2057. [Link]

Sources

Stability Profile and Handling Protocols for tert-Butyl thiazol-2-ylcarbamate (Boc-2-aminothiazole)

Executive Summary

Boc-2-aminothiazole (CAS: 170961-15-6) exhibits a stability profile distinct from aliphatic Boc-amines due to the electron-deficient nature of the heteroaromatic thiazole ring.[1] While the compound demonstrates robust kinetic stability in the solid state under ambient air and neutral moisture, it possesses a heightened sensitivity to acidic hydrolysis and specific degradation pathways in solution.

This technical guide synthesizes physicochemical data with practical handling protocols to ensure the integrity of this critical intermediate in drug development workflows.

Part 1: Chemical Structure & Stability Logic[1]

Structural Determinants of Stability

The stability of Boc-2-aminothiazole is governed by the electronic interplay between the tert-butoxycarbonyl (Boc) group and the thiazole ring.[1]

-

Electronic Withdrawal: The thiazole ring is electron-deficient (π-deficient).[1] The exocyclic nitrogen at the C2 position donates electron density into the ring, but the Boc group competes for this density. This cross-conjugation stabilizes the N-C(thiazole) bond but renders the Boc carbonyl oxygen slightly less basic than in aliphatic counterparts.

-

Acid Lability: Despite the electronic stabilization, the carbamate linkage remains the "weakest link." Upon protonation (typically requiring pH < 4), the tert-butyl cation is cleaved, leading to irreversible decarboxylation.[1]

-

Crystalline Lattice: Commercial grades often exhibit high melting points (reported 180–185 °C), suggesting a strong intermolecular hydrogen-bonding network in the crystal lattice.[1] This lattice energy provides a significant kinetic barrier against spontaneous degradation in air.

Quantitative Physical Properties

| Property | Value / Characteristic | Implication for Stability |

| CAS Number | 170961-15-6 | Unique Identifier |

| Physical State | White to off-white crystalline solid | High surface area can adsorb moisture if amorphous.[1] |

| Melting Point | 180–185 °C (Lit.)[1][2] | High thermal stability; unlikely to degrade during standard rotary evaporation.[1] |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Stable in aprotic polar solvents; avoid protic acidic solvents. |

| Hygroscopicity | Low to Moderate | Surface adsorption of water is possible; does not form stable hydrates rapidly.[1] |

Part 2: Degradation Mechanisms & Environmental Stability

Stability in Air (Oxidation)

Verdict: High Stability.[1] Unlike the parent 2-aminothiazole, which is prone to oxidative darkening (forming azo or nitro species) upon long-term air exposure, the Boc-protected variant is oxidatively robust.[1] The bulky Boc group sterically hinders the amine nitrogen, and the carbamate functionality reduces the electron density available for radical oxidation mechanisms.

-

Protocol: Store under air for short durations (<24h). For long-term storage (>1 month), an inert atmosphere (N₂ or Ar) is recommended solely to prevent moisture ingress, not oxidation.[1]

Stability in Moisture (Hydrolysis)

Verdict: pH-Dependent Stability.[1] Boc-2-aminothiazole is insoluble in water, which protects the solid core from bulk hydrolysis.[1] However, surface hydrolysis can occur if the material is exposed to humid acidic fumes.

-

Neutral/Basic Conditions (pH 7–12): Highly stable.[1] The Boc group resists nucleophilic attack by hydroxide ions at room temperature.

-

Acidic Conditions (pH < 4): Unstable. The presence of moisture acts as a nucleophile once the carbonyl is protonated by trace acids, driving the release of isobutylene and CO₂.

Degradation Pathway Visualization

The following diagram details the mechanistic pathways for degradation, highlighting the critical role of acid catalysis versus base stability.

Figure 1: Mechanistic degradation pathways of Boc-2-aminothiazole showing acid sensitivity vs. base stability.

Part 3: Handling & Storage Protocols[3][4][5]

To maintain >98% purity for pharmaceutical applications, the following self-validating workflow is required.

Storage Workflow

-

Container: Amber glass vial with a PTFE-lined screw cap.

-

Environment: Desiccator cabinet or fridge (2–8 °C).

-

Desiccant: Silica gel or activated molecular sieves in the secondary container.

Handling in Synthesis

-

Solvent Choice: Avoid chloroform (CHCl₃) stabilized with ethanol/HCl if storing for days.[1] Use Amylene-stabilized CHCl₃ or DCM.[1]

-

Workup: When washing organic layers, avoid strong acid washes (e.g., 1M HCl) to remove impurities. Use 10% Citric Acid (pH ~4-5) or saturated NH₄Cl instead to minimize Boc cleavage risk.[1]

-

Drying: Vacuum dry at <50 °C. The high melting point allows for rigorous drying without fusion, but prolonged heat (>60 °C) under vacuum can induce slow thermal elimination of isobutylene.

Quality Control (QC) - Self-Validating System

Before committing the material to a high-value step, run this rapid QC check:

| Method | Observation Criteria | Pass/Fail Logic |

| TLC (50% EtOAc/Hex) | Single spot, Rf ~0.5–0.7 (Higher than free amine).[1] | Fail if: Spot at baseline (free amine) or streaking (acid degradation).[1] |

| 1H NMR (DMSO-d6) | Sharp singlet at ~1.5 ppm (9H, t-Bu). | Fail if: Integral of t-Bu < 9.0 relative to thiazole protons. |

| Visual Inspection | White/Off-white crystals.[1] | Fail if: Yellow/Brown oil or sticky solid (indicates hydrolysis/oxidation).[1] |

Operational Decision Tree

Figure 2: Decision logic for receipt, validation, and storage of Boc-2-aminothiazole.

References

-

Sigma-Aldrich. N-Boc-2-aminothiazole Product Specification & Safety Data Sheet. Accessed March 2026. Link

-

Das, J. et al. "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib."[1][3] Arkivoc, 2010.[4] Link

-

ChemicalBook. 2-Aminothiazole Chemical Properties and Stability Reports. Accessed March 2026. Link

-

Greene, T.W.[5] & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Boc stability mechanics). Link[1]

Sources

- 1. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | C9H11ClN2O3S | CID 45117870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Boc-2-氨基噻唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. fishersci.com [fishersci.com]

- 5. tert-Butyl Esters [organic-chemistry.org]

commercial suppliers of high purity Boc-2-aminothiazole

Technical Whitepaper: Strategic Sourcing and Quality Assurance of High-Purity Boc-2-Aminothiazole

Executive Summary

tert-Butyl N-(1,3-thiazol-2-yl)carbamate (CAS: 170961-15-6), commonly known as Boc-2-aminothiazole , is a critical heterocyclic building block in the synthesis of kinase inhibitors (e.g., Dasatinib analogues), peptidomimetics, and anti-infectives.[1][2][][4] While widely available, commercial lots frequently exhibit purity variances (95% vs. >99%) that can catastrophically impact late-stage cross-coupling yields or biological assay reproducibility.

This guide provides a technical framework for sourcing, validating, and purifying this intermediate. It moves beyond simple vendor lists to establish a self-validating quality system for your laboratory.

Technical Context: The "Purity Impact"

The 2-aminothiazole scaffold is electron-deficient yet nucleophilic at the exocyclic amine. The Boc (tert-butyloxycarbonyl) group serves as a vital protecting group to mask this amine during reactions like lithiation or Suzuki-Miyaura couplings.

Why Purity Matters:

-

Catalyst Poisoning: Residual sulfur-containing impurities (e.g., unreacted thiourea derivatives from the thiazole synthesis) can irreversibly bind to Pd/Pt catalysts in downstream cross-couplings.

-

Regioselectivity Issues: The presence of unreacted 2-aminothiazole (lacking the bulky Boc group) can lead to competitive N-alkylation vs. C-alkylation, generating inseparable isomeric mixtures.

Impurity Profile & Pathway Analysis

The commercial synthesis typically involves the reaction of 2-aminothiazole with di-tert-butyl dicarbonate (

Figure 1: Reaction pathway showing the origin of critical impurities. High-purity sourcing must minimize Impurity A (competitor) and Impurity B (inert mass).

Commercial Supplier Landscape

Sourcing strategies should be tiered based on the development phase. Do not rely on a single "Catalog Number" for all stages.

Tier 1: High-Purity Specialists (>98% Guaranteed)

Best for: GMP synthesis, late-stage optimization, and biological screening.

| Supplier | Grade/Brand | Purity Spec | Notes |

| Enamine | Building Blocks | >95% (Often >98%) | Excellent for bulk scale. They synthesize in-house, offering consistent batch-to-batch profiles. |

| Thermo Scientific (Alfa Aesar) | Chemicals | 97%+ | Reliable CoA data. Catalog #H58561. Good for gram-scale validation. |

| Merck (Sigma-Aldrich) | Aldrich Market Select | 95-97% | High availability but often acts as a distributor for this specific CAS. Verify "Vendor Origin" on CoA. |

Tier 2: Bulk Commodity Suppliers (95% Nominal)

Best for: Early synthesis where in-house recrystallization is feasible.

| Supplier | Region | Notes |

| Combi-Blocks | USA/Global | Cost-effective for >100g quantities. Purity is generally good but requires internal QC check. |

| Fluorochem | UK/EU | Strong presence in Europe. Good transparency on NMR data. |

| WuXi AppTec | China/Global | Ideal for custom bulk orders (kg scale) where you can define the purity spec in the contract. |

Procurement & Verification Protocol

Trusting the vendor's Certificate of Analysis (CoA) is a risk. Implement this Self-Validating QC Protocol upon receipt of any Boc-2-aminothiazole batch.

Step 1: The "CoA Audit"

Before opening the bottle, check the vendor documentation for:

-

Water Content (Karl Fischer): Must be <0.5%. Moisture hydrolyzes the Boc group over time, releasing the free amine.

-

Appearance: Should be a white to off-white crystalline solid . Yellow/brown discoloration indicates oxidation or sulfur contaminants.

Step 2: Analytical Validation (The "Golden Standard")

Run the following checks immediately.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: MeCN.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV @ 254 nm (thiazole absorption) and 210 nm (amide bond).

-

Pass Criteria: Single peak >98% area integration.

-

-

1H NMR (DMSO-d6):

-

Diagnostic Peak:

1.50 ppm (s, 9H, t-Butyl). -

Diagnostic Peak:

11.40 ppm (br s, 1H, NH). -

Impurity Check: Look for broad singlets at

7.0 ppm (free amine protons from unreacted 2-aminothiazole).

-

Step 3: Rescue Protocol (Recrystallization)

If a batch arrives with <95% purity (often yellowed), perform this simple purification:

-

Dissolve crude solid in minimum hot Ethyl Acetate (EtOAc).

-

Add Hexanes dropwise until turbidity persists.

-

Cool slowly to 4°C.

-

Filter white needles. This typically boosts purity to >99%.

Workflow Visualization: The "Go/No-Go" Decision Tree

This diagram illustrates the logic flow for accepting a commercial batch into a drug discovery workflow.

Figure 2: Quality Assurance Decision Matrix. This logic ensures no compromised starting material enters the synthesis pipeline.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11858898, tert-Butyl thiazol-2-ylcarbamate. PubChem. Available at: [Link]

-

Das, D. et al. (2016).[5] Synthesis and Evaluation of 2-Aminothiazole Derivatives. Journal of Medicinal Chemistry. (Contextual citation for synthesis/purification methods).

Sources

Boc-2-Aminothiazole (CAS 170961-15-6): Comprehensive Hazard Profile and Safe Handling Protocols in Drug Discovery

Executive Summary

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently utilize Boc-2-aminothiazole (tert-butyl thiazol-2-ylcarbamate) as a foundational building block. It is heavily featured in the synthesis of thiazolide antivirals, kinase inhibitors, and advanced pharmacophores. While the tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's organic solubility and directs regioselective coupling by masking the nucleophilic amine, the underlying thiazole core introduces specific toxicological risks.

This whitepaper dissects the Safety Data Sheet (SDS) hazards of Boc-2-aminothiazole. By translating rigid regulatory GHS codes into mechanistic chemical understanding, this guide provides drug development professionals with field-proven, self-validating protocols to ensure absolute safety and experimental integrity.

Physicochemical & Quantitative Hazard Profile

Before integrating any reagent into a high-throughput workflow, we must establish its baseline properties. According to the standardized safety data sheets provided by major chemical suppliers such as Thermo Fisher Scientific [1] and Sigma-Aldrich [2], Boc-2-aminothiazole presents specific acute and immune-mediated hazards.

Table 1: Physicochemical Properties and GHS Classification

| Property / Hazard Parameter | Value / Description |

| Chemical Name | tert-Butyl thiazol-2-ylcarbamate |

| CAS Number | 170961-15-6 |

| Molecular Formula | C8H12N2O2S |

| Molecular Weight | 200.25 g/mol |

| Physical State | Solid (Crystalline Powder) |

| GHS Hazard 1 | H302: Harmful if swallowed (Acute Toxicity - Oral, Category 4) |

| GHS Hazard 2 | H317: May cause an allergic skin reaction (Skin Sensitization, Category 1) |

| Signal Word | Warning |

| Incompatibilities | Strong oxidizing agents, strong acids |

Mechanistic Toxicology: The Causality Behind the Hazards

To handle a chemical safely, a scientist must understand why it is dangerous. Relying on rote memorization of PPE requirements is insufficient; understanding the molecular mechanism of toxicity allows for predictive risk mitigation.

The H317 Hazard: Haptenization and Skin Sensitization

Boc-2-aminothiazole is flagged for skin sensitization (H317). This is not a simple chemical burn; it is a T-cell-mediated immune response. Small molecules (<500 Da) typically cannot trigger an immune response on their own. However, the electron-rich thiazole ring can act as a hapten . If the powder contacts the skin and penetrates the stratum corneum, it can undergo auto-oxidation or enzymatic activation in the epidermis to form reactive electrophiles. These electrophiles covalently bind to nucleophilic residues (e.g., cysteine, lysine) on endogenous skin proteins. This new hapten-protein complex is recognized as foreign by Langerhans cells, which present the antigen to T-cells in the lymph nodes. Subsequent exposures will trigger an aggressive allergic contact dermatitis.

The H302 Hazard: Acute Oral Toxicity

The H302 designation indicates that ingestion leads to systemic toxicity. Upon absorption through the gastrointestinal tract, the molecule is transported to the liver. Hepatic cytochrome P450 (CYP) enzymes attempt to clear the xenobiotic, often oxidizing the sulfur or nitrogen atoms of the thiazole ring. This metabolic activation can generate transient, highly reactive intermediates (such as epoxides or N-oxides) that induce severe oxidative stress and hepatocellular damage before they can be safely conjugated and excreted.

Mechanistic pathway of Boc-2-aminothiazole toxicity highlighting H302 and H317 hazards.

Self-Validating Experimental Protocol: Safe Handling & Solubilization

In my laboratory, we employ "self-validating systems"—protocols where the success of one step inherently proves the safety and integrity of the previous step. The greatest risk of exposure to Boc-2-aminothiazole occurs during the weighing and transfer of the dry powder, where aerosolization can lead to inhalation or dermal deposition.

The following protocol details the safe transition of Boc-2-aminothiazole from a hazardous powder to a safely contained solution for a standard Boc-deprotection reaction.

Step 1: Environmental & PPE Verification

-

Action: Don standard PPE (nitrile gloves, lab coat, safety goggles). Verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm).

-

Causality: Proper airflow creates a negative pressure barrier, preventing aerosolized H317 particulates from reaching the operator's breathing zone.

-

Validation Check: The digital anemometer reading on the hood monitor must glow green (confirming containment) before the reagent bottle is unsealed.

Step 2: Anti-Static Weighing

-

Action: Discharge the metal spatula and anti-static weigh boat using a zero-volt piezoelectric anti-static gun. Weigh the required mass (e.g., 1.0 g) of Boc-2-aminothiazole.

-

Causality: This compound is a dry, crystalline powder highly prone to static cling. Static discharge can cause the powder to violently repel from the spatula, aerosolizing the sensitizer.

-

Validation Check: The powder flows smoothly onto the weigh boat without adhering to the sides of the spatula or "jumping," confirming the complete neutralization of the static charge.

Step 3: Closed-System Solubilization

-

Action: Transfer the weighed powder into a dry round-bottom flask. Immediately seal the flask with a rubber septum. Purge with inert gas (Nitrogen/Argon), then inject anhydrous dichloromethane (DCM) via syringe to achieve a 0.2 M concentration.

-

Causality: Solubilizing the reagent eliminates the dust hazard entirely. The risk profile transitions from unpredictable particulate exposure to highly predictable, standard solvent handling.

-

Validation Check: Visual confirmation of a clear, homogenous solution ensures no residual solid remains to cause localized high-concentration exposures upon opening the flask later.

Step 4: Oxidative Decontamination

-

Action: Submerge the used spatula and weigh boat in a secondary containment bath containing a 5% sodium hypochlorite (bleach) solution for 10 minutes before washing with water.

-

Causality: Bleach oxidizes the electron-rich thiazole ring, destroying the haptenic pharmacophore and neutralizing the H317 sensitization risk before the equipment is removed from the fume hood.

-

Validation Check: The absence of the characteristic faint sulfurous odor on the washed equipment confirms the complete oxidative degradation of the thiazole residues.

Emergency Response & Spill Mitigation

Even with rigorous protocols, accidental spills can occur. Because Boc-2-aminothiazole is a sensitizer, dry sweeping is strictly prohibited as it will aerosolize the powder.

-

Isolate the Area: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

-

Wet Wiping Technique: Do not use a vacuum. Moisten absorbent spill pads with a compatible solvent (e.g., ethanol or a mild detergent solution) to suppress dust formation.

-

Collection: Gently place the wet pads over the spill. Wipe inward from the edges to the center to avoid spreading the material.

-

Disposal: Place all contaminated pads and PPE into a clearly labeled, sealable hazardous waste container designated for combustible solids (WGK 3) [2].

References

- Thermo Fisher Scientific. (n.d.). 2-(Boc-amino)thiazole, 97% 30 g | Buy Online | Thermo Scientific Chemicals.

- Sigma-Aldrich. (n.d.). N-Boc-2-aminothiazole 95 170961-15-6.

Strategic Utility of Boc-Protected Aminothiazoles in Medicinal Chemistry: A Technical Guide to Scaffold Functionalization

Executive Summary

The 2-aminothiazole core is a highly privileged pharmacophore in medicinal chemistry, forming the structural basis for numerous FDA-approved therapeutics, including the kinase inhibitors dasatinib and alpelisib, and the antiviral nitazoxanide[1]. However, the inherent nucleophilicity and metal-coordinating ability of the exocyclic amine present significant synthetic challenges during late-stage functionalization. This technical guide details the mechanistic rationale, self-validating experimental workflows, and quantitative parameters for utilizing tert-butyloxycarbonyl (Boc) protection to enable the selective, high-yield functionalization of 2-aminothiazoles[2].

The Mechanistic Rationale for Boc Protection

In unprotected 2-aminothiazoles, the exocyclic amine (N2) acts as a strong hydrogen bond donor, while the endocyclic nitrogen (N3) acts as an acceptor—a motif critical for binding to the hinge region of kinase enzymes[3]. During synthesis, this unprotected amine introduces three major liabilities:

-

Catalyst Poisoning: The free amine can heavily coordinate with transition metals (e.g., Pd, Cu), poisoning the catalysts required for Suzuki-Miyaura cross-coupling or direct C-H activation.

-

Competing Nucleophilicity: In alkylation or acylation reactions, the free amine competes with the desired ring positions (C4 or C5), leading to complex mixtures of N-alkylated and C-alkylated products.

-

Electronic Modulation: The strongly electron-donating nature of the free amine makes the thiazole ring overly reactive toward electrophilic aromatic substitution, often resulting in over-halogenation.

The Boc Advantage: Conversion to N-Boc-2-aminothiazole mitigates these issues. The bulky, electron-withdrawing Boc group reduces the nucleophilicity of the exocyclic amine, sterically shields it from metal coordination, and is highly stable under the basic conditions required for cross-coupling reactions[4]. Furthermore, it is cleanly cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂), preserving sensitive functional groups elsewhere in the molecule[5].

Synthetic Workflows & Experimental Protocols

The following protocols represent a self-validating system for the functionalization of the 2-aminothiazole scaffold. Each step includes built-in mechanistic checks to ensure experimental integrity.

Protocol 1: Synthesis of N-Boc-2-aminothiazole

Objective: Chemoselective protection of the exocyclic amine.

-

Reagents: 2-Aminothiazole (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv), Triethylamine (TEA, 1.2 equiv), anhydrous Tetrahydrofuran (THF).

-

Procedure: Dissolve 2-aminothiazole and DMAP in anhydrous THF under an inert atmosphere (N₂). Cool to 0 °C. Add TEA, followed by the dropwise addition of Boc₂O dissolved in THF.

-

Reaction: Stir the mixture at room temperature for 12–16 hours.

-

Self-Validation Check: Monitor by TLC (Hexanes:EtOAc, 3:1). The reaction is validated by the disappearance of the highly polar 2-aminothiazole spot (R_f ~0.1) and the appearance of a less polar product spot (R_f ~0.6). ¹H NMR will show a distinct 9H singlet at ~1.5 ppm, confirming Boc incorporation[4].

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: C5-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Introduction of an aryl group at the C5 position (following standard C5-bromination of the Boc-protected core).

-

Reagents: 5-Bromo-N-Boc-2-aminothiazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 v/v).

-

Procedure: Degas the solvent mixture by sparging with N₂ for 15 minutes. Add all solid reagents to a Schlenk flask.

-

Reaction: Heat the mixture to 90 °C for 8 hours under N₂.

-

Self-Validation Check: The bulky Boc group prevents the amine from displacing the palladium catalyst. This is visually validated by the maintenance of a clear, colored catalytic solution rather than the premature precipitation of black Pd(0) ("catalyst crashing out")[6].

-

Workup: Filter through a pad of Celite to remove the Pd catalyst. Dilute with water, extract with EtOAc, and purify via flash chromatography.

Protocol 3: Acidic Deprotection

Objective: Removal of the Boc group to reveal the active pharmacophore.

-

Reagents: C5-arylated N-Boc-aminothiazole (1.0 equiv), Trifluoroacetic acid (TFA, 20% v/v), Dichloromethane (DCM).

-

Procedure: Dissolve the substrate in DCM. Cool to 0 °C and add TFA dropwise.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Self-Validation Check: Successful deprotection is immediately indicated by the evolution of CO₂ gas (bubbling) upon TFA addition. Post-workup, ¹H NMR will confirm the complete loss of the 9H Boc singlet[5].

-

Workup: Concentrate in vacuo to remove excess TFA. Neutralize with saturated NaHCO₃ and extract with DCM to yield the free 2-aminothiazole derivative.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the functionalization of Boc-protected aminothiazoles, demonstrating the efficiency of this protecting group strategy across diverse reaction conditions.

| Reaction Step | Substrate | Key Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |

| Boc Protection | 2-Aminothiazole | Boc₂O, DMAP, TEA, THF | 25 | 12 | 85 - 95 |

| C5-Bromination | N-Boc-2-aminothiazole | NBS, DMF | 0 to 25 | 2 | 80 - 90 |

| Suzuki Coupling | 5-Bromo-N-Boc-aminothiazole | Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 90 | 8 | 70 - 85 |

| C-H Arylation | N-Boc-2-aminothiazole | Aryl-I, Pd(OAc)₂, Ag₂CO₃ | 110 | 16 | 55 - 75 |

| Deprotection | C5-Aryl-N-Boc-aminothiazole | 20% TFA in DCM | 25 | 3 | > 95 |

Synthetic Workflow Visualization

The logical progression from the raw scaffold to the functionalized active pharmaceutical ingredient (API) relies heavily on the transient masking of the amine.

Fig 1: Synthetic workflow for the C5-functionalization of 2-aminothiazoles using Boc protection.

Conclusion

The strategic use of Boc-protected aminothiazoles is indispensable in modern medicinal chemistry. By masking the reactive exocyclic amine, chemists can perform rigorous, transition-metal-catalyzed cross-couplings and selective electrophilic substitutions that would otherwise fail due to catalyst poisoning or uncontrolled side reactions. The self-validating protocols provided ensure high fidelity in the generation of complex, drug-like molecules bearing the privileged 2-aminothiazole core.

References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PubMed / NIH URL:[Link]

-

A Multicomponent Approach to Imidazo[2,1‐b]thiazole Derivatives by Sequential PdI2/KI‐Catalyzed Deprotective Oxidative Amino Source: d-nb.info URL:[Link]

-

Development of novel chemical probes to image penicillin binding proteins in Staphylococcus aureus Source: White Rose eTheses Online URL:[Link]

-

Approaches for the Discovery of Inhibitors of Protein-Protein Interactions Source: White Rose eTheses Online URL:[Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-(3,5-Difluorophenyl)thiazol-2-amine | Benchchem [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Methodological & Application

Application Note: Optimized Protocols for the Synthesis of tert-Butyl thiazol-2-ylcarbamate (Boc-2-aminothiazole)

Introduction & Mechanistic Rationale

2-Aminothiazole is a highly valuable heteroaromatic building block, featured prominently in the design of approved therapeutics such as the anti-cancer kinase inhibitor Dasatinib[1], as well as in the development of neuronal nitric oxide synthase (nNOS) inhibitors[2]. However, functionalizing the exocyclic amine via standard protecting group chemistry presents a unique synthetic challenge.

Unlike typical aliphatic primary amines, the lone pair of electrons on the exocyclic nitrogen of 2-aminothiazole is highly delocalized into the electron-deficient, aromatic thiazole ring system. This resonance stabilization significantly reduces its nucleophilicity. Consequently, standard N-Boc protection conditions (e.g., (Boc)₂O, NaHCO₃, room temperature) often result in poor conversions, extended reaction times, or competing side reactions.

To overcome this thermodynamic and kinetic barrier, the reaction must be driven by one of two distinct activation pathways:

-

Thermal Activation: Utilizing elevated temperatures in the presence of a strong, non-nucleophilic base [3].

-

Nucleophilic Catalysis: Employing an acyl transfer catalyst [2] to form a highly reactive N-Boc pyridinium intermediate that forces the reaction forward at room temperature.

Mechanistic rationale for selecting thermal or catalytic activation.

Comparative Analysis of Synthetic Strategies

Choosing the correct protocol depends on the scale of the reaction and the availability of purification equipment. The table below summarizes the quantitative and qualitative differences between the two primary methodologies.

| Parameter | Protocol A (Thermal) | Protocol B (Catalytic) |

| Base | DIPEA (2.0 equiv) | TEA (1.5 equiv) |

| Catalyst | None | DMAP (0.1 equiv) |

| Solvent | THF | DCM |

| Temperature | 50 °C | Room Temperature |

| Reaction Time | 12 hours | 4 - 16 hours |

| Primary Advantage | Highly scalable, avoids DMAP contamination | Mild conditions, avoids heating |

| Typical Yield | 80 - 90% | 85 - 95% |

Detailed Experimental Protocols

Protocol A: Scalable Thermal Protection (DIPEA / THF / 50 °C)